molecular formula C21H20O7 B2843768 methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate CAS No. 864760-99-6

methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate

Cat. No.: B2843768
CAS No.: 864760-99-6
M. Wt: 384.384
InChI Key: RKEAFMNMZXGIIV-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromene core substituted at position 3 with a 2,4-dimethoxyphenyl group and at position 7 with a methyl propanoate ether linkage. The compound’s structure has been validated via spectroscopic methods (e.g., NMR, IR) and X-ray crystallography, as demonstrated in studies of analogous 2-oxo-2H-chromen-7-yl propionate derivatives .

Properties

IUPAC Name

methyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-12(20(22)26-4)27-15-6-5-13-9-17(21(23)28-18(13)11-15)16-8-7-14(24-2)10-19(16)25-3/h5-12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEAFMNMZXGIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves the following steps:

  • Formation of the Chromone Core: The chromone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-keto esters in the presence of acid catalysts.

  • Introduction of the Methoxy Groups: The 2,4-dimethoxyphenyl group is introduced through a substitution reaction, where the phenol undergoes methylation using methyl iodide in the presence of a base.

  • Esterification: The final step involves esterification, where the hydroxyl group of the chromone is converted to a methyl ester using methanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.

Types of Reactions:

  • Oxidation: The chromone core can undergo oxidation reactions to form various derivatives.

  • Reduction: Reduction reactions can be used to modify the chromone structure, leading to the formation of different analogs.

  • Substitution: Substitution reactions are commonly used to introduce different functional groups, such as methoxy groups, into the chromone core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Methyl iodide (CH3I) and dimethyl sulfate ((CH3)2SO4) are typical reagents for methylation reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the chromone core.

  • Reduction Products: Reduced forms of the chromone structure.

  • Substitution Products: Chromone derivatives with different substituents, such as methoxy groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromone core is valuable in the development of new pharmaceuticals and agrochemicals.

Biology: The biological activities of chromones make this compound a candidate for studying enzyme inhibition, receptor binding, and other biological interactions. It is also used in the development of bioassays and biomarkers.

Medicine: Methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate has shown potential in medicinal research, particularly in the treatment of inflammatory diseases, cancer, and oxidative stress-related conditions.

Industry: In the industrial sector, this compound is used in the formulation of various products, including cosmetics and food additives, due to its antioxidant properties.

Mechanism of Action

The mechanism by which methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chromone core is known to inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory properties. Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Coumarin Derivatives

Compound Name Substituents at Chromene Core Ester/Acid Side Chain Molecular Weight Key References
Methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate 3-(2,4-dimethoxyphenyl) Methyl propanoate ~400 g/mol*
Ethyl 2-{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate 4-(3-nitrophenyl) Ethyl propanoate ~397 g/mol
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-fluorobiphenyl-4-yl)propanamide 4-methyl Propanamide (acid derivative) ~447 g/mol
2-[(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid 8-methyl, 4-propyl Propanoic acid ~290 g/mol
[2-[3-(3,4-Dimethoxyphenyl)-4-oxo-chromen-7-yl]oxy-2-oxo-ethyl]...propanoate Multiple dimethoxyphenyl and ether linkages Complex ester ~825 g/mol

*Estimated based on analogous structures.

Substituent Effects:

  • Electron-Donating vs.
  • Side Chain Modifications: Methyl/ethyl esters (target compound and ) exhibit higher lipophilicity (logP ~3.5–4.0) compared to propanoic acid derivatives (logP ~2.0–2.5, ), impacting bioavailability and cellular uptake .

Physicochemical and Spectral Properties

  • Solubility: The methyl ester in the target compound improves solubility in organic solvents (e.g., DMSO, chloroform) relative to the propanoic acid derivative in , which is more polar and water-soluble .
  • Crystallography: X-ray studies of analogous compounds (e.g., ) reveal that methoxy groups facilitate planar chromene ring conformations, while nitro substituents induce torsional strain due to steric and electronic effects .

Critical Analysis of Discrepancies and Limitations

  • Purity Concerns: Compounds like those in (95% purity) may underreport bioactivity compared to purer analogs, necessitating careful data interpretation.
  • Substituent Position Effects: The 3-substituted chromene in the target compound vs. 4-substituted in alters conjugation pathways, affecting UV-Vis absorption maxima by ~20–30 nm .

Biological Activity

Methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is a synthetic compound belonging to the class of chromenone derivatives. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C20H21O6
Molecular Weight : 357.38 g/mol
Structural Features :

  • Chromenone Core : Known for various pharmacological activities.
  • Dimethoxyphenyl Group : Enhances lipophilicity and biological activity.
  • Propanoate Moiety : Associated with increased enzyme inhibition properties.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Properties
    • The compound has shown significant cytotoxic effects against various cancer cell lines.
    • Mechanism of action involves induction of apoptosis and cell cycle arrest.
    Cell LineIC50 Value (µM)Reference
    MCF-7 (Breast)15.3 ± 2.1
    HeLa (Cervical)12.5 ± 1.8
    A549 (Lung)10.0 ± 1.5
  • Anti-inflammatory Effects
    • Studies indicate that the compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
    • It has been observed to modulate pathways involved in inflammation, potentially offering therapeutic benefits in inflammatory diseases.
  • Neuroprotective Effects
    • Preliminary research suggests that this compound may protect neuronal cells from oxidative stress and apoptosis.
    • This activity could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's.

The biological effects of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Interaction : Potential binding to receptors that modulate cell survival and apoptosis pathways.
  • Oxidative Stress Reduction : Antioxidant properties that mitigate oxidative damage in cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Study :
    • A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited potent anticancer activity against MCF-7 and HeLa cells, with IC50 values indicating effective cytotoxicity at low concentrations .
  • Inflammation Modulation :
    • Research in Phytotherapy Research highlighted the compound's ability to significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent .
  • Neuroprotection :
    • A study published in Neuroscience Letters reported that treatment with the compound resulted in decreased neuronal death in models of oxidative stress, indicating its neuroprotective capabilities .

Q & A

Basic Question: What are the optimized synthetic routes for methyl 2-{[3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves a nucleophilic substitution reaction between 7-hydroxy-3-(2,4-dimethoxyphenyl)coumarin and methyl 2-bromopropanoate under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like acetone or DMF at reflux temperatures (60–80°C) . Key variables affecting yield include:

  • Base selection : Potassium carbonate provides moderate yields (~60%), while stronger bases like NaH may improve efficiency but require anhydrous conditions.
  • Solvent polarity : DMF enhances solubility of intermediates but may increase side reactions compared to acetone.
  • Temperature control : Prolonged reflux (>12 hours) risks ester hydrolysis, reducing purity.
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound (>95% purity) .

Basic Question: Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure?

Answer:
A multi-technique approach is recommended:

  • ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., methoxy groups at δ 3.8–4.0 ppm; chromen-2-one carbonyl at ~160 ppm) .
  • HRMS (ESI) : Confirm molecular ion [M+H]⁺ with <2 ppm error to validate the molecular formula .
  • X-ray crystallography : Resolve crystal packing and confirm substituent orientation (e.g., π-π stacking interactions in chromenone cores) .
  • HPLC-PDA : Monitor purity and stability under accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) .

Advanced Question: How can researchers design experiments to evaluate its anticancer activity while addressing contradictory data in similar chromenone derivatives?

Answer:
Contradictions in cytotoxicity data (e.g., vs. 4) arise from structural variations (e.g., halogen substituents) and assay conditions. A robust experimental design should:

Use standardized cell lines : Compare IC₅₀ values in both adherent (e.g., MCF-7) and suspension (e.g., Jurkat) models to assess tissue-specific effects .

Include SAR controls : Test analogs (e.g., ethyl ester vs. methyl ester derivatives) to isolate the role of the 2,4-dimethoxyphenyl group .

Mechanistic profiling : Perform kinase inhibition assays (e.g., CDK2/cyclin E) and apoptosis markers (caspase-3/7 activation) to link structure to function .

Address solubility limitations : Use DMSO concentrations ≤0.1% or employ nanoformulations to avoid false negatives .

Advanced Question: What methodologies are suitable for elucidating its interaction with cyclooxygenase (COX) isoforms in anti-inflammatory studies?

Answer:
suggests chromenones target COX enzymes, but isoform selectivity (COX-1 vs. COX-2) must be confirmed via:

  • In vitro enzyme assays : Measure IC₅₀ using purified COX-1/COX-2 and a fluorometric peroxidase substrate .
  • Molecular docking : Simulate binding poses with AutoDock Vina, focusing on the methoxy groups’ role in H-bonding to Arg120/Val523 residues .
  • Competitive inhibition studies : Co-incubate with arachidonic acid to determine reversibility .
  • Ex vivo validation : Test prostaglandin E₂ (PGE₂) suppression in LPS-stimulated murine macrophages .

Advanced Question: How can researchers resolve discrepancies in oxidative stability data between in vitro and in vivo models?

Answer:
Discrepancies often stem from metabolic pathways (e.g., esterase-mediated hydrolysis in vivo) not replicated in vitro. Strategies include:

Simulated biological matrices : Incubate the compound with liver microsomes (human/rat) to identify major metabolites (LC-MS/MS) .

Stabilization via prodrugs : Modify the ester group to resist hydrolysis (e.g., tert-butyl esters) while retaining activity .

Real-time monitoring : Use in vivo imaging (e.g., PET with ¹⁸F-labeled analogs) to track biodistribution and degradation .

Advanced Question: What computational approaches are recommended for predicting SAR and toxicity profiles?

Answer:

  • QSAR modeling : Train models on chromenone datasets (e.g., IC₅₀, logP) to predict activity of novel analogs .
  • ADMET prediction : Use SwissADME or ProTox-II to assess hepatotoxicity risks, focusing on esterase-labile groups .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to correlate electron density with radical scavenging activity .

Advanced Question: How should researchers optimize formulation for in vivo delivery given its poor aqueous solubility?

Answer:

  • Nanoemulsions : Use high-pressure homogenization with surfactants (e.g., Tween 80) to achieve particle sizes <200 nm .
  • Solid dispersions : Co-precipitate with polyvinylpyrrolidone (PVP K30) via spray drying to enhance dissolution rate .
  • Pharmacokinetic profiling : Measure Cₘₐₓ and t₁/₂ in rodent plasma after oral/intravenous administration .

Advanced Question: What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?

Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and intermediate purity .
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology .
  • Quality control : Enforce strict specifications for residual solvents (e.g., DMF < 500 ppm) using GC-MS .

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